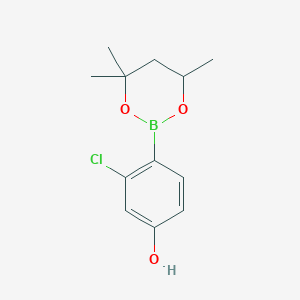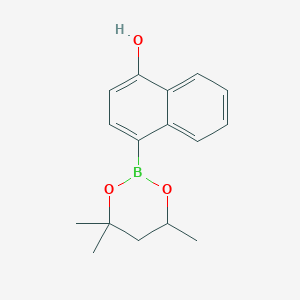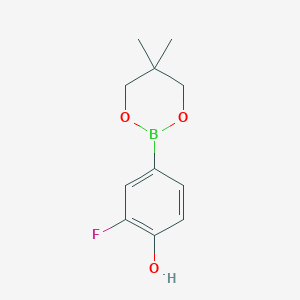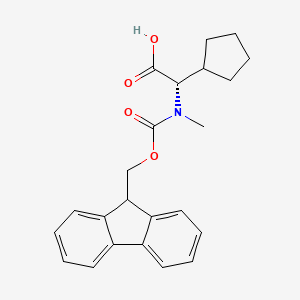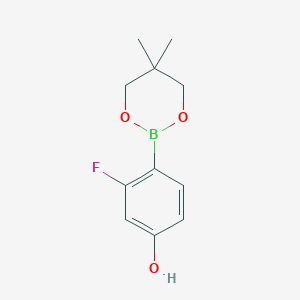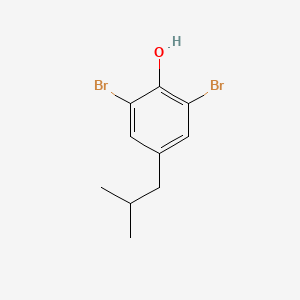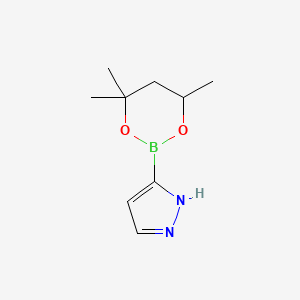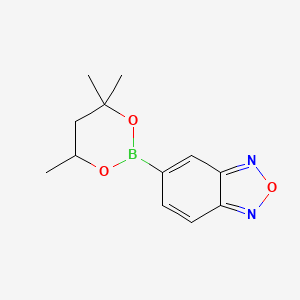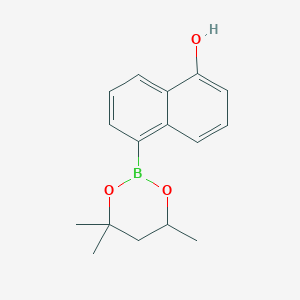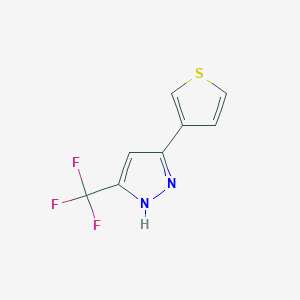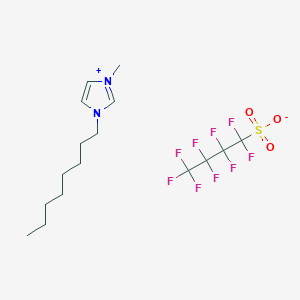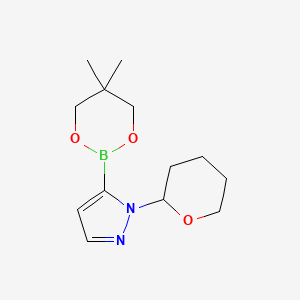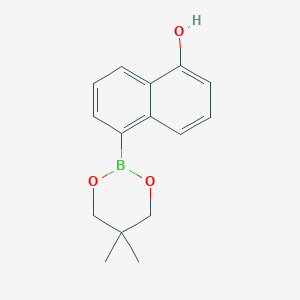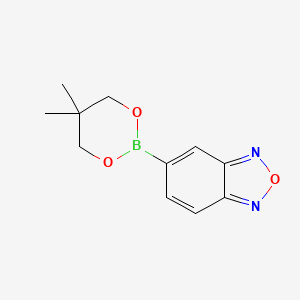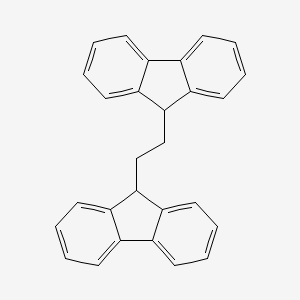
bis(9-fluorenyl)ethane
Vue d'ensemble
Description
Bis(9-fluorenyl)ethane is an organic compound that consists of two fluorenyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(9-fluorenyl)ethane typically involves the reaction of fluorenyl derivatives with ethane-based reagents. One common method is the coupling of 9-fluorenylmagnesium bromide with ethylene dibromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the industrial synthesis more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(9-fluorenyl)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while substitution reactions can produce a wide range of functionalized fluorenyl compounds.
Applications De Recherche Scientifique
Bis(9-fluorenyl)ethane has several scientific research applications, including:
Materials Science: It is used in the synthesis of polymers and as a building block for organic electronic materials.
Chemistry: The compound serves as a precursor for various organic synthesis reactions and as a ligand in coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe and in drug delivery systems.
Industry: this compound is used in the production of high-performance materials, such as advanced composites and coatings.
Mécanisme D'action
The mechanism by which bis(9-fluorenyl)ethane exerts its effects depends on the specific application. In materials science, its unique structural properties contribute to the stability and performance of the resulting materials. In organic synthesis, the compound’s reactivity and ability to form stable intermediates make it a valuable reagent. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: A related compound that is often used as an intermediate in organic synthesis.
9-Fluorenylmethanol: Another derivative of fluorene with applications in organic chemistry.
Bis(9-fluorenyl)methane: Similar in structure but with a methane backbone instead of ethane.
Uniqueness
Bis(9-fluorenyl)ethane is unique due to its ethane backbone, which provides different reactivity and structural properties compared to its analogs. This uniqueness makes it valuable in specific applications where other fluorenyl derivatives may not be as effective.
Propriétés
IUPAC Name |
9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZVLRUVQUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
